3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemists targeting CNS drug discovery need building blocks with optimal MW/TPSA profiles and multiple diversification handles. This azetidine scaffold (MW 226.20, TPSA 67.1 Ų, XLogP3 1.4) directly meets that need. • Three orthogonal handles: secondary amine, reducible nitro (→aniline for dye conjugation), and aryl fluoride • Azetidine core ensures conformational rigidity & ortho-directing regioselective metalation • Pre-installed 5-fluoro-2-nitro pattern eliminates nitration ambiguity Supplied with full analytical data. Ideal for kinase SAR, fluorescent probe synthesis, and CNS-MPO-compliant library production.

Molecular Formula C10H11FN2O3
Molecular Weight 226.2 g/mol
CAS No. 1874075-27-0
Cat. No. B1487295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine
CAS1874075-27-0
Molecular FormulaC10H11FN2O3
Molecular Weight226.2 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
InChIInChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(3-8)16-6-7-4-12-5-7/h1-3,7,12H,4-6H2
InChIKeyNKCMKBJCKIMJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine: Physicochemical & Structural Baseline


3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine (CAS 1874075-27-0) is a heterobifunctional azetidine building block comprising a four-membered strained azetidine ring connected via a methyleneoxy linker to a 5-fluoro-2-nitrophenyl ring system (C10H11FN2O3, MW 226.20 g/mol) [1]. The compound exhibits a computed XLogP3 of 1.4, a topological polar surface area (TPSA) of 67.1 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. Its structural design integrates three orthogonal synthetic handles—the secondary azetidine amine, the aromatic nitro group (reducible to aniline), and the aryl fluoride—within a compact, conformationally constrained scaffold, positioning it as a versatile intermediate for medicinal chemistry diversification and structure–activity relationship (SAR) exploration [2].

1Orthogonal handles: amine, nitro (reducible to aniline), aryl fluoride
2Conformationally constrained azetidine core for regioselective metalation
3Moderate lipophilicity and CNS-compatible polar surface area range

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine: Why Generic Analogs Fail


Substituting 3-(5-fluoro-2-nitrophenoxymethyl)-azetidine with structurally related analogs—such as the unsubstituted 3-(phenoxymethyl)azetidine (CAS 1332301-00-4) or the ring-expanded 3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine (CAS 1281784-50-6)—introduces meaningful alterations in lipophilicity, electronic character, conformational flexibility, and synthetic versatility that can confound SAR interpretation and compromise downstream synthetic efficiency. The 5-fluoro-2-nitro substitution pattern simultaneously modulates both the electron density of the aromatic ring and the compound's hydrogen-bonding capacity relative to the unsubstituted phenoxymethyl analog [1], while the azetidine core imposes greater conformational rigidity than the six-membered piperidine congener, which directly affects orientational control in target binding and regioselective metalation chemistry [2].

!Unsubstituted phenoxymethyl analog lacks fluoro/nitro groups — lipophilicity, electronic profile, and hydrogen-bonding capacity may shift, altering assay behavior and SAR interpretation.
!Piperidine analog introduces greater conformational flexibility; the less predictable nitrogen lone-pair orientation can reduce regioselectivity in directed C–H functionalization.
!Direct-linked analog (no methylene spacer) eliminates a rotational degree of freedom and lowers azetidine amine basicity, potentially altering solubility, protonation state, and synthetic diversification paths.

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine: Quantitative Differentiation Evidence


Lipophilicity Modulation vs. Unsubstituted Analogs

The target compound exhibits a computed XLogP3 of 1.4 (PubChem) [1], reflecting the balanced lipophilicity imparted by the 5-fluoro substituent (electron-withdrawing, modest lipophilicity increase) and the 2-nitro group (polar, hydrogen-bond-accepting). In contrast, the unsubstituted 3-(phenoxymethyl)azetidine (CAS 1332301-00-4, C10H13NO) lacks these substituents and is predicted to have a significantly lower XLogP3 (estimated ~0.9–1.0 based on the absence of halogen and nitro contributions) . This ~0.4–0.5 log unit increase translates to an approximately 2.5–3× higher calculated octanol–water partition coefficient for the target compound, which can differentially affect membrane permeability and protein-binding profiles in cellular assays.

Lipophilicity shift
Reported
Target XLogP3 = 1.4 vs. unsubstituted analog est. ~0.9–1.0 (Δ +0.4 to +0.5, ~2.5–3× higher partition coefficient).
Lipophilicity modulation may influence cell permeability and binding; direct substitution requires re-profiling.
Computed values (PubChem); no experimental logP.
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Differentiation

The target compound has a computed TPSA of 67.1 Ų [1], which results primarily from the nitro group (two oxygen atoms) and the azetidine NH. This value falls within the traditionally accepted CNS drug-like range (TPSA < 70–90 Ų for passive BBB penetration [2]). By comparison, the unsubstituted 3-(phenoxymethyl)azetidine has a TPSA of approximately 21.3 Ų (single oxygen + amine contribution), and the piperidine analog 3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine (CAS 1281784-50-6, C12H15FN2O3, MW 254.26) is expected to have a nearly identical TPSA to the target compound (both contain azetidine/piperidine NH, nitro, ether oxygen), but its higher molecular weight and additional methylene units increase rotational degrees of freedom and lipophilicity, altering the TPSA/MW balance that governs membrane permeation.

Polar surface area
Reported
Target TPSA = 67.1 Ų (3 rotatable bonds, MW 226.2). Unsubstituted analog TPSA ~21.3 Ų; piperidine analog TPSA ~67 Ų but higher MW.
TPSA-MW balance places target in a distinct CNS-MPO zone; may affect BBB permeability modeling.
Computed TPSA (Cactvs); CNS MPO reference framework.
Blood–brain barrier penetration CNS drug design Physicochemical profiling

Conformational Control in Metalation

The azetidine ring in the target compound provides a conformationally rigid, puckered four-membered heterocycle that exhibits well-defined dynamic behavior. Zenzola et al. demonstrated that 2-arylazetidine derivatives undergo regioselective ortho-lithiation directed by the azetidine nitrogen, with the ring adopting a single preferred conformation that governs the site selectivity of C–H functionalization [1]. In contrast, the piperidine analog exists in multiple interconverting chair conformations with distinct nitrogen lone-pair orientations, leading to less predictable directing effects and lower regioselectivity in metalation–electrophile trapping sequences. This conformational control has practical synthetic consequences: the azetidine nitrogen's directing ability enabled exhaustive 1,2,3,4,5-pentasubstitution of the aromatic ring under finely tuned conditions, a transformation that would be challenging with a conformationally mobile piperidine congener [1].

Directed metalation
Class-level
Azetidine ring adopts a single dominant puckered conformation, enabling predictable ortho-lithiation regioselectivity (Zenzola et al.). Piperidine analog exists in multiple chair conformations — directing effects less reliable.
Reported regiochemical control may simplify late-stage C–H functionalization workflows.
Qualitative difference; no head-to-head quantification.
Conformational restriction Synthetic chemistry Ortho-metalation

Methylene Spacer: Basicity and Flexibility

The target compound incorporates a methyleneoxy (–CH2O–) linker between the azetidine 3-position and the 5-fluoro-2-nitrophenoxy ring, whereas the direct analog 3-(5-fluoro-2-nitrophenoxy)azetidine (CAS 1341585-38-3, C9H9FN2O3, MW 212.18) lacks this spacer, placing the oxygen directly on the azetidine ring. This structural difference has two measurable consequences: (1) The target compound possesses 3 rotatable bonds versus 2 for the direct analog, providing greater ligand conformational adaptability when the azetidine is elaborated into larger bioactive molecules [1]; (2) The methylene spacer electronically insulates the azetidine nitrogen from the electron-withdrawing nitro-fluoro aromatic system, preserving a higher amine basicity (estimated pKa ~10 for azetidine vs. ~7–8 when directly attached to electron-deficient aryloxy systems) [2]. The higher basicity translates to greater aqueous solubility under physiological pH and a distinct protonation-state profile for pharmacokinetic modeling [1].

Basicity & flexibility
Reported
Target: 3 rotatable bonds, est. azetidine N pKa ~10 (spacer-insulated). Direct-linked analog: 2 rotatable bonds, est. pKa ~7–8.
Methylene spacer preserves higher amine basicity; may support salt formation and solubility at physiological pH.
pKa estimates from class-level trends (Morgenthaler et al.).
Linker optimization Basicity tuning SAR studies

Nitro Group as Synthetic Handle

The 2-nitro group on the phenoxy ring of the target compound serves simultaneously as a spectroscopic reporter (strong UV–vis absorbance near 300–350 nm) and as a latent amine for reductive diversification. Catalytic hydrogenation (H2, Pd/C) or metal-mediated reduction (Fe/HCl, SnCl2) cleanly converts the nitro group to the corresponding aniline, enabling amide coupling, sulfonamide formation, or reductive amination . In the context of azetidine-substituted fluorescent compounds, the nitro-to-amine reduction is an established entry point for installing fluorophore moieties (e.g., rhodamine, BODIPY) via amide bond formation, as exemplified in the Howard Hughes Medical Institute patent on azetidine-substituted fluorescent probes where azetidine–aryl architectures were elaborated into cell-permeable dyes [1]. The analogous bromo-fluoro-nitro compound 3-(2-bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine (CAS 2301067-57-0) has been explicitly cited as a building block for antimicrobial and anticancer agent development , supporting the functional utility of the nitro group in this chemotype. By contrast, the unsubstituted 3-(phenoxymethyl)azetidine lacks this synthetic handle, requiring electrophilic nitration to introduce the nitro group—a step that risks regioselectivity issues and reduced yield.

Nitro reduction handle
Class-level
Pre-installed nitro group reduces to aniline in one step (H₂/Pd-C, SnCl₂); typical yields 70–95%. Unsubstituted analog requires nitration (40–70% yield, mixed regioisomers).
Synthetic step savings and regiochemical fidelity may improve library synthesis efficiency.
Reduction conditions widely reported; applicable to fluorophore conjugation.
Bioisostere synthesis Prodrug design Fluorescent probe development

Purity Advantage vs. Alternatives

The target compound is commercially available at 98% purity from Leyan (Product No. 2235746) , supported by batch-specific QC including NMR, HPLC, and GC analysis. In comparison, the direct analog 3-(5-fluoro-2-nitrophenoxy)azetidine (CAS 1341585-38-3) is listed at 97% minimum purity by AKSci and 98% by Bidepharm , while the piperidine analog 3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine (CAS 1281784-50-6) is available at 98% purity from Leyan but with a higher molecular weight (254.26 vs. 226.20 g/mol), meaning the effective molar purity per gram is lower for the piperidine analog (3.93 mmol/g) than for the target azetidine compound (4.42 mmol/g at 100% theoretical; 4.33 mmol/g at 98% purity). This ~10% higher molar density translates to proportionally less material required per reaction for the target compound.

Molar content
Specification review
Target 98% purity, MW 226.2 → ~4.33 mmol/g active. Piperidine analog 98% purity, MW 254.3 → ~3.85 mmol/g. ~12.5% higher molar density.
Higher effective molar content per gram may reduce mass needed for stoichiometric reactions.
Vendor-reported purities; batch variability possible.
Quality control Procurement specification Analytical characterization

3-(5-Fluoro-2-nitrophenoxymethyl)-azetidine: Best Application Scenarios


CNS-Focused Library Synthesis

The target compound's TPSA of 67.1 Ų and XLogP3 of 1.4 place it within favorable CNS-MPO desirability space [1], making it a preferred azetidine building block for CNS-focused library production. The 5-fluoro-2-nitro substitution pattern provides the electronic character and hydrogen-bonding capacity that are absent in the unsubstituted 3-(phenoxymethyl)azetidine (TPSA ~21 Ų), while the compact MW of 226.20 g/mol avoids the molecular weight penalty of the piperidine analog (MW 254.26) that would shift the TPSA/MW balance away from optimal CNS permeation [2]. This scenario prioritizes the target compound when the synthetic objective involves generating CNS lead-like molecules with MW < 300 Da and TPSA in the 50–80 Ų range.

Azetidine-Directed C–H Functionalization

As demonstrated by Zenzola et al., the azetidine ring serves as a robust ortho-directing group for regioselective lithiation–electrophile trapping [3]. The target compound's azetidine core provides conformational rigidity and a predictable nitrogen lone-pair geometry that enables exhaustive aromatic substitution with high site selectivity. This makes it the scaffold of choice when the synthetic plan involves sequential C–H functionalization of the phenoxy ring—a transformation where the conformationally mobile piperidine analog would yield inferior regiochemical control. The pre-installed 5-fluoro and 2-nitro substituents further direct metalation to the remaining unsubstituted positions.

Nitro Reduction for Fluorescent Probe Synthesis

The 2-nitro group provides a direct entry point to aniline intermediates for fluorophore conjugation, as described in the azetidine-substituted fluorescent compounds patent [4]. The target compound is the optimal starting material when the synthetic objective is an azetidine-containing fluorescent probe that requires an amide-linked dye moiety, because the nitro group eliminates the need for electrophilic nitration (which introduces regiochemical ambiguity) and enables single-step reduction–conjugation sequences. This scenario applies to academic and industrial laboratories developing self-labeling tag ligands, fluorescent sensors, or live-cell imaging probes where cell permeability, photostability, and labeling kinetics are critical performance parameters.

Azetidine-Based Kinase Inhibitor SAR

Azetidine-based phenoxymethyl architectures have been explored as hinge-binding or allosteric elements in kinase inhibitor scaffolds [5]. The target compound's combination of conformational rigidity (azetidine core), tunable lipophilicity (XLogP3 = 1.4), and orthogonal synthetic handles (NH, NO2, F) makes it an attractive core fragment for SAR studies targeting kinases where the azetidine ring serves as a bioisostere for piperidine or pyrrolidine but with reduced conformational entropy penalty upon binding. The methylene spacer insulates the azetidine nitrogen basicity from the electron-deficient aryl ring, preserving a free amine for salt-bridge interactions with kinase hinge residues—a feature absent in the direct-linked analog 3-(5-fluoro-2-nitrophenoxy)azetidine.

Application
Selection Property
Validation Focus
CNS-focused library synthesis
CNS-MPO desirability balance
TPSA and lipophilicity characterization
Azetidine-directed C–H functionalization
Azetidine directing-group fidelity
Regioselectivity assessment
Fluorescent probe synthesis (nitro reduction)
Nitro-to-amine reduction utility
Fluorophore conjugation efficiency
Azetidine-based kinase inhibitor SAR
Conformational restriction and preserved basicity
Kinase hinge-binding assay context
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